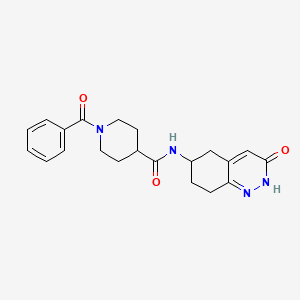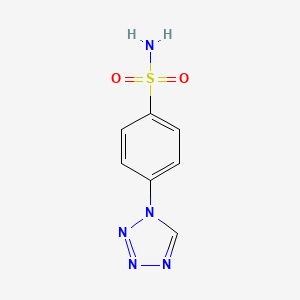![molecular formula C13H10ClN3O2 B2846951 1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 159461-19-5](/img/structure/B2846951.png)
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with a complex structure that includes a chlorinated pyridine ring, a methoxy group, and a nitrile group
Wirkmechanismus
Target of Action
The compound’s primary target is the CHRNA7-FAM7A fusion protein in humans . This protein plays a crucial role in the nervous system, particularly in the transmission of nerve impulses.
Mode of Action
The compound interacts with its target by binding to the CHRNA7-FAM7A fusion protein . This interaction can lead to changes in the protein’s function, potentially altering nerve impulse transmission.
Pharmacokinetics
It is known that the compound is highly soluble , which could impact its bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known that the compound is highly soluble , which could impact its distribution in the environment. Additionally, it is persistent in soil , which could affect its long-term environmental impact.
Biochemische Analyse
Biochemical Properties
The compound 1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is known to interact with the nicotinic acetylcholine receptor of insects . It acts as an agonist at this receptor, exciting specific nerve cells . The compound’s selective toxicity to insects over mammals is attributed to differences in the binding affinity or potency at the nicotinic acetylcholine receptor .
Cellular Effects
In insects, this compound causes a loss of leg strength, leg tremors, body shaking, and eventually death . This is due to its agonistic action on the postsynaptic nicotinic acetylcholine receptor of insects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the nicotinic acetylcholine receptor . It acts as an agonist, mimicking the action of acetylcholine and exciting specific nerve cells . This leads to the observed symptoms in insects, including loss of leg strength and tremors .
Vorbereitungsmethoden
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxaldehyde and 4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated pyridine ring, using nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:
Imidacloprid: A widely used insecticide with a similar chlorinated pyridine structure.
Acetamiprid: Another neonicotinoid insecticide with a related chemical structure.
Thiacloprid: An insecticide that shares structural similarities and has a similar mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-methoxy-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-19-11-4-5-17(13(18)10(11)6-15)8-9-2-3-12(14)16-7-9/h2-5,7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYXLKJGRCGEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(C=C1)CC2=CN=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)
![4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2846883.png)


![Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2846887.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2846889.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2846890.png)

